molecular formula C21H24N2O3 B4027117 N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4027117
M. Wt: 352.4 g/mol
InChI Key: ATLFLRUANIASJZ-UHFFFAOYSA-N
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Description

“N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a candidate for drug development, particularly for its potential therapeutic effects.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-26-18-9-7-17(8-10-18)23-13-16(12-20(23)24)21(25)22-19-11-14(2)5-6-15(19)3/h5-11,16H,4,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLFLRUANIASJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
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N-(2,5-dimethylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

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